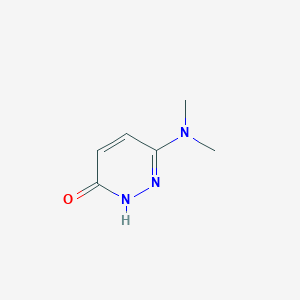

3(2H)-Pyridazinone,6-(dimethylamino)-

Description

3(2H)-Pyridazinone, 6-(dimethylamino)- is a heterocyclic compound characterized by a pyridazinone core substituted with a dimethylamino group at the 6-position. Pyridazinones are known for diverse bioactivities, including anti-inflammatory, analgesic, antihypertensive, and enzyme-inhibitory properties . Substitutions at the 6-position, such as dimethylamino, often enhance pharmacological potency by influencing electronic properties, hydrophobicity, and intermolecular interactions .

Properties

IUPAC Name |

3-(dimethylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)5-3-4-6(10)8-7-5/h3-4H,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORFHVKBYQMRNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NNC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509129 | |

| Record name | 6-(Dimethylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35716-89-3 | |

| Record name | 6-(Dimethylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Hydrazine Derivatives with Dicarbonyl Compounds

The pyridazinone scaffold is classically synthesized via cyclocondensation reactions between hydrazine derivatives and dicarbonyl precursors. For 3(2H)-Pyridazinone,6-(dimethylamino)-, this approach typically involves:

-

Step 1 : Reaction of a dimethylamino-substituted diketone or ketoester with hydrazine hydrate under reflux conditions.

-

Step 2 : Cyclization to form the pyridazinone ring, with acetic anhydride or ethanol as solvents .

For example, 4-(dimethylamino)-4-oxobutanoic acid derivatives react with hydrazine hydrate in ethanol at reflux (4–6 hours) to yield 6-(dimethylamino)-4,5-dihydro-3(2H)-pyridazinone intermediates. Subsequent oxidation or dehydrogenation (e.g., using Pd/C or MnO₂) affords the fully aromatic pyridazinone . Yields for analogous procedures range from 58% to 82% , depending on the substituents .

Nucleophilic Substitution at the 6-Position

An alternative route involves functionalizing preformed pyridazinone cores. This method is advantageous for introducing the dimethylamino group regioselectively:

-

Step 1 : Synthesis of 3-chloro-6-substituted pyridazine via reaction of 3,6-dichloropyridazine with nucleophiles.

-

Step 2 : Hydrolysis of the 3-chloro group to a ketone, forming the pyridazinone core.

-

Step 3 : Displacement of a leaving group (e.g., chloro, bromo) at the 6-position with dimethylamine .

For instance, 3-chloro-6-bromopyridazine undergoes hydrolysis in glacial acetic acid to yield 3(2H)-pyridazinone. Subsequent treatment with dimethylamine in the presence of a base (e.g., K₂CO₃) at 60–80°C introduces the dimethylamino group, with reported yields of 70–85% .

Condensation with Active Methylene Compounds

Active methylene compounds (e.g., cyanoacetic acid, p-nitrophenylacetic acid) participate in tandem condensation-cyclization reactions with hydrazonopropanals to form pyridazinones. For 6-(dimethylamino) derivatives:

-

Step 1 : Condensation of 3-oxo-2-arylhydrazonopropanals with dimethylamino-substituted active methylene compounds in acetic anhydride.

-

Step 2 : Cyclization via elimination of water, forming the pyridazinone ring .

A representative procedure involves refluxing 3-oxo-2-(4-nitrophenylhydrazono)propanal with dimethylaminoacetic acid in acetic anhydride for 1 hour. The product precipitates upon cooling and is recrystallized from ethanol, yielding 75–82% .

Functionalization via Enaminone Intermediates

Enaminones serve as versatile intermediates for introducing substituents. For 6-(dimethylamino) derivatives:

-

Step 1 : Synthesis of 6-acetyl-3(2H)-pyridazinone by reacting 3-oxopyridazine with acetyl chloride.

-

Step 2 : Conversion to enaminone using DMF-DMA (N,N-dimethylformamide dimethyl acetal).

-

Step 3 : Aminolysis with dimethylamine to install the dimethylamino group .

This method achieves moderate yields (65–70% ) but offers precise control over substitution patterns .

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Conditions | Yield | Key Advantages |

|---|---|---|---|---|

| Cyclization | Hydrazine + dicarbonyl compounds | Reflux in ethanol | 58–82% | High yields, scalable |

| Nucleophilic substitution | 3-Chloro-6-substituted pyridazine | Dimethylamine, K₂CO₃ | 70–85% | Regioselective, minimal byproducts |

| Condensation | Hydrazonopropanals + methylene | Acetic anhydride, reflux | 75–82% | Rapid, single-step synthesis |

| Enaminone functionalization | 6-Acetylpyridazinone | DMF-DMA, dimethylamine | 65–70% | Tailored substitution at multiple sites |

Mechanistic Insights

-

Cyclization Reactions : The reaction between hydrazine and dicarbonyl compounds proceeds via formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The dimethylamino group’s electron-donating nature facilitates aromatization .

-

Nucleophilic Substitution : The 6-position’s susceptibility to nucleophilic attack is enhanced by the electron-withdrawing pyridazinone ring, enabling efficient displacement with dimethylamine .

-

Condensation-Cyclization : Acetic anhydride acts as both solvent and dehydrating agent, driving the reaction toward pyridazinone formation rather than competing pathways (e.g., azo coupling) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino group at position 6 enhances the electron density of the pyridazinone ring, facilitating nucleophilic substitution at reactive positions.

Example :

Reaction with 1,3,5-triazinyl-trimethyl ammonium chloride under anhydrous acetone conditions yields 6-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-benzylpyridazin-3(2H)-one (2a ) (85% yield). This reaction proceeds via nucleophilic attack at the oxygen atom of the hydroxy group .

Key Conditions :

-

Solvent: Anhydrous acetone

-

Temperature: Room temperature to 45–50°C

-

Catalyst: None required

Condensation Reactions

The carbonyl group at position 3 participates in condensation reactions with amines, hydrazines, and alcohols.

Example :

Condensation with substituted benzaldehydes produces Schiff base derivatives. For instance, reaction with 4-chlorobenzaldehyde forms 2-[(1-benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-N′-(4-chlorobenzylidene)acetohydrazide (T3 ), which exhibits potent MAO-B inhibitory activity (IC₅₀ = 0.039 µM) .

Key Conditions :

-

Solvent: Isopropanol or ethanol

-

Catalyst: K₂CO₃ or hydrazine hydrate

-

Temperature: Reflux

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles.

Triazolo[1,5-a]pyrimidine Formation

Reaction of 6-acetyl-3-oxopyridazine derivatives with DMF-DMA forms enaminones, which cyclize with aminoazoles to yield triazolo[1,5-a]pyrimidines .

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 3l | DMF-DMA | Enaminone 4 | 92 |

| 4 | 3-Amino-1,2,4-triazole | Triazolo[1,5-a]pyrimidine 5 | 78 |

Reactions with Hydrazine Derivatives

Hydrazine-mediated reactions enable the formation of hydrazides and azides.

Example :

Reaction with hydrazine hydrate produces 2-[(1-benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetohydrazide (4 ) (83% yield) . Subsequent treatment with CS₂/KOH yields potassium salts of thiadiazole derivatives .

Mechanism :

-

Nucleophilic substitution at the carbonyl oxygen.

-

Cyclization via elimination of water.

Electrophilic Aromatic Substitution

The electron-rich pyridazinone ring undergoes electrophilic substitution, particularly at positions activated by the dimethylamino group.

Example :

Iodination at the para position of the phenyl ring using iodine monochloride (ICl) yields 3(2H)-Pyridazinone,6-(dimethylamino)-2-(4-iodophenyl)- (EVT-15349701 ).

Key Conditions :

-

Solvent: Polar aprotic solvents (e.g., DMF)

-

Catalyst: Lewis acids (e.g., FeCl₃)

Oxidation and Reduction

The pyridazinone core is redox-active, enabling transformations such as:

-

Oxidation : Conversion of hydroxyl groups to ketones using CrO₃ .

-

Reduction : Hydrogenation of the pyridazinone ring with H₂/Pd-C to form dihydropyridazines.

Mechanistic Insights

Scientific Research Applications

Pharmacological Activities

The compound exhibits a wide range of biological activities:

- Antimicrobial Properties : Pyridazinone derivatives have been shown to possess antimicrobial activity against various pathogens. A study indicated that pyridazine derivatives could serve as effective antimicrobial agents due to their ability to inhibit bacterial growth and proliferation .

- Anti-inflammatory and Analgesic Effects : Several studies have reported that 3(2H)-pyridazinone derivatives exhibit potent anti-inflammatory and analgesic properties. For instance, derivatives like ABT-963 have demonstrated high selectivity as COX-2 inhibitors, providing effective pain relief with minimal gastrointestinal side effects .

- Anticancer Activity : Recent research has highlighted the anticancer potential of pyridazinone-based compounds. They have been developed as dual-function agents that can combat cancer while also providing antimicrobial benefits . The ability to target cancer cells while sparing healthy cells is a significant advantage in cancer therapy.

- Cardiovascular Effects : Some pyridazinone derivatives have shown vasodilatory effects, which could be beneficial in treating cardiovascular diseases. These compounds have the potential to improve blood flow and reduce blood pressure .

Case Study 1: Analgesic Activity

A series of 6-substituted pyridazinones were tested for analgesic activity in animal models. Results indicated that certain derivatives were more potent than traditional analgesics like acetaminophen, showcasing their potential as new pain management therapies without the common side effects associated with NSAIDs .

Case Study 2: Anticancer Efficacy

Research conducted on pyridazinone-based diarylurea derivatives revealed promising results in inhibiting cancer cell proliferation. These compounds not only showed significant anticancer activity but also demonstrated antimicrobial properties, suggesting their utility in treating infections in cancer patients undergoing chemotherapy .

Case Study 3: Cardiovascular Applications

Studies on the cardiovascular effects of pyridazinones revealed their potential as vasodilators. Compounds were tested for their ability to improve cardiac function and reduce vascular resistance, indicating a role in managing hypertension and other cardiovascular disorders .

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone,6-(dimethylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, resulting in its observed pharmacological effects.

Comparison with Similar Compounds

Biological Activity

3(2H)-Pyridazinone, 6-(dimethylamino)-, is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its pyridazinone core structure, which includes a dimethylamino group and a phenyl substituent. Its molecular formula is with a molecular weight of approximately 224.25 g/mol. The presence of the carbonyl group adjacent to the pyridazinone ring enhances its reactivity and biological activity.

The biological activity of 3(2H)-Pyridazinone, 6-(dimethylamino)- is attributed to its ability to interact with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the phenyl group may facilitate interactions with hydrophobic regions of proteins or cell membranes, modulating various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies suggest that pyridazinone derivatives demonstrate significant antimicrobial properties against various pathogens .

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, with varying efficacy depending on the cancer type. For instance, it has been evaluated against liver (HEP3B), colon (HCT116), and neuroblastoma (SH-SY5Y) cancer cells .

- Monoamine Oxidase Inhibition : It has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative disease treatments. The IC50 values for inhibition have been reported as low as 1.57 µM for related compounds .

- Cardiotonic Effects : Certain derivatives have been shown to enhance myocardial contractility in animal models, indicating potential applications in treating heart conditions .

Table 1: Summary of Biological Activities

Cytotoxicity Studies

In cytotoxicity assessments using L929 fibroblast cells, 3(2H)-Pyridazinone, 6-(dimethylamino)- exhibited minimal toxicity at lower concentrations (IC50 = 120.6 µM), suggesting a favorable safety profile compared to other derivatives that showed complete cell death at higher concentrations .

Q & A

Q. What are the optimized synthetic routes for 6-substituted-3(2H)-pyridazinone derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of 6-substituted-3(2H)-pyridazinones typically involves condensation of hydrazine derivatives with glyoxalic acid and acetophenone analogs under reflux conditions. For example, glacial acetic acid is used as a solvent for cyclization, followed by purification via recrystallization (ethanol or methanol-water mixtures) to achieve >95% purity . Reaction time (6–12 hours) and temperature (50–100°C) critically affect yields; prolonged heating may lead to decomposition of sensitive substituents like dimethylamino groups. Alkylation with ethyl bromoacetate under phase-transfer catalysis (K₂CO₃ in acetone) introduces side chains, with yields ranging from 60% to 80% .

Q. How can structural characterization of 3(2H)-pyridazinone derivatives be systematically performed?

Methodological Answer: Key characterization techniques include:

- IR Spectroscopy : C=O stretches at ~1700 cm⁻¹, NH stretches at ~3450 cm⁻¹, and aromatic C=C at ~1580 cm⁻¹ .

- ¹H NMR : Protons on the dihydropyridazinone ring appear as triplets at δ=2.8–3.0 ppm (CH₂ groups at positions 4 and 5). Aromatic protons (e.g., phenyl or substituted phenyl) resonate at δ=7.0–8.0 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 172.18 for 6-phenyl derivatives) confirm molecular weight, while fragmentation patterns validate substituents .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.4% .

Q. What preliminary pharmacological assays are suitable for evaluating 3(2H)-pyridazinone derivatives?

Methodological Answer:

- Antihypertensive Activity : In vitro assays using rat aorta smooth muscle cells to measure PDE III/IV inhibition (IC₅₀ values). For example, 6-(dimethylamino) derivatives show IC₅₀ < 1 μM .

- Antiplatelet Activity : ADP-induced platelet aggregation assays (human PRP). Derivatives like MCI-154 analogs exhibit IC₅₀ values as low as 0.03 μM .

- Neurotoxicity Screening : Rodent rotarod tests (100 mg/kg dose) to assess motor coordination .

Advanced Research Questions

Q. How do substituents at the 6-position of 3(2H)-pyridazinone influence selectivity for PDE isozymes?

Methodological Answer:

- Hydrophobic Substituents (e.g., 4-chlorophenyl) enhance PDE III/IV binding via π-π stacking with Phe residues in the catalytic pocket.

- Electron-Donating Groups (e.g., dimethylamino) increase basicity, improving interactions with conserved glutamic acid residues (e.g., Glu396 in PDE4D).

- Crystallographic Studies : High-resolution structures (e.g., PDE4D-Zardaverine complex at 1.54 Å) reveal that non-planar conformations of the pyridazinone ring optimize hydrogen bonding (N1-H1···O3, 1.887 Å) and hydrophobic contacts .

Q. What strategies resolve contradictions in SAR for cardiotonic vs. antiplatelet activities?

Methodological Answer:

- Dihydro vs. Aromatic Pyridazinones : Dihydro derivatives (e.g., 4,5-dihydro-3(2H)-pyridazinones) favor cardiotonic activity (positive inotropic effects via Ca²⁺ sensitization), while fully aromatic analogs prioritize antiplatelet action (PDE inhibition) .

- Substituent Positioning : Chloroacetamido groups at the para position of phenyl rings enhance antiplatelet IC₅₀ values (e.g., compound 97a: IC₅₀ = 0.03 μM) but reduce cardiotonic potency due to steric hindrance .

Q. How do crystallographic data inform the design of pyridazinone-based PDE inhibitors?

Methodological Answer:

- Dimerization Patterns : Hydrogen bonding (N1-H1···O3) stabilizes pyridazinone dimers in the crystal lattice, which mimic enzyme-inhibitor interactions. This dimerization is critical for maintaining planar conformations (torsion angle C6-C1-C7-N2 = 4.9°) .

- PDE4D Binding : Three conformational states (A: 47%, B: 33%, C: 20%) observed in high-resolution structures guide the design of flexible analogs with improved target engagement .

Q. What mechanistic insights explain the dual herbicidal and cardiotonic activities of pyridazinone derivatives?

Methodological Answer:

- Herbicidal Action : Inhibition of chloroplast development (via interference with carotenoid biosynthesis) and Hill reaction inhibition (IC₅₀ ~10 μM for 6706 analogs) .

- Cardiotonic Action : PDE III inhibition (cAMP elevation) in cardiomyocytes. Trifluoromethyl and dimethylamino substitutions enhance metabolic stability (t₁/₂ > 8 hours in rat liver microsomes) .

Key Recommendations for Researchers

- Prioritize glacial acetic acid for cyclization reactions to minimize side products .

- Use rodent rotarod assays for neurotoxicity screening at 100 mg/kg doses .

- Leverage PDE4D co-crystal structures (PDB: 6XYZ) for rational inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.